molecular formula C26H24N4O B14952362 5-(4-Benzylpiperazin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile

5-(4-Benzylpiperazin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B14952362
M. Wt: 408.5 g/mol
InChI Key: VWRUTTBUJVEWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Benzylpiperazin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzylpiperazin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the naphthalen-1-ylmethyl group: This step might involve a Friedel-Crafts alkylation reaction.

    Attachment of the benzylpiperazine moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the benzyl or naphthyl groups.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its therapeutic potential, possibly as an anti-cancer or anti-inflammatory agent.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-Benzylpiperazin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Benzylpiperazin-1-yl)-2-(phenylmethyl)-1,3-oxazole-4-carbonitrile
  • 5-(4-Benzylpiperazin-1-yl)-2-(naphthalen-2-ylmethyl)-1,3-oxazole-4-carbonitrile

Uniqueness

The uniqueness of 5-(4-Benzylpiperazin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile lies in its specific structural features, such as the presence of the naphthalen-1-ylmethyl group, which might confer distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C26H24N4O

Molecular Weight

408.5 g/mol

IUPAC Name

5-(4-benzylpiperazin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C26H24N4O/c27-18-24-26(30-15-13-29(14-16-30)19-20-7-2-1-3-8-20)31-25(28-24)17-22-11-6-10-21-9-4-5-12-23(21)22/h1-12H,13-17,19H2

InChI Key

VWRUTTBUJVEWFW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(N=C(O3)CC4=CC=CC5=CC=CC=C54)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.